N-Boc-N-bis(PEG4-OH)
Overview
Description
“N-Boc-N-bis(PEG4-OH)” is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . The protected amines can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of “N-Boc-N-bis(PEG4-OH)” involves the use of a Boc protected amino group and two terminal hydroxy groups . The hydroxy groups can be further derivatized or replaced with other reactive functional groups . The protected amines can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of “N-Boc-N-bis(PEG4-OH)” consists of a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The molecular weight is 557.7 g/mol and the molecular formula is C25H51NO12 .Chemical Reactions Analysis
“N-Boc-N-bis(PEG4-OH)” can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG4-OH)” has a molecular weight of 557.7 g/mol and a molecular formula of C25H51NO12 . It is a small PEG compound . The hydroxy groups can be derivatized or replaced with other reactive functional groups .Scientific Research Applications
Polyethylene Glycol (PEG) Compound
“N-Boc-N-bis(PEG4-OH)” is a small PEG compound . The hydroxy groups in this compound can be derivatized or replaced with other reactive functional groups . This property makes it a versatile compound in various research applications.
PROTAC Linker
“N-Boc-N-bis(PEG4-OH)” can be used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The use of “N-Boc-N-bis(PEG4-OH)” in the synthesis of PROTACs expands the possibilities for targeted protein degradation in disease treatment.
Antibody-Drug Conjugate (ADC) Linker
“N-Boc-N-bis(PEG4-OH)” can be used as a cleavable ADC linker . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells via antibodies. The use of “N-Boc-N-bis(PEG4-OH)” in the synthesis of ADCs can potentially improve the selectivity and efficacy of these therapeutics.
Acid-Sensitive Compound
The N-Boc group in “N-Boc-N-bis(PEG4-OH)” can be removed under acidic conditions . This property can be utilized in research applications where an acid-sensitive compound is required.
Branched PEG Reagent
“N-Boc-N-bis(PEG4-OH)” can be used as a branched PEG reagent . It can be conjugated with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property can be useful in various bioconjugation applications.
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG4-OH), also known as N-Boc-N-bis-PEG5, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, N-Boc-N-bis(PEG4-OH) serves as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, N-Boc-N-bis(PEG4-OH) is used as a cleavable linker to attach an ADC cytotoxin to an antibody .
Biochemical Pathways
The biochemical pathways affected by N-Boc-N-bis(PEG4-OH) are primarily those involving the degradation of target proteins by the ubiquitin-proteasome system . The downstream effects of this degradation depend on the specific function of the target protein.
Result of Action
The result of the action of N-Boc-N-bis(PEG4-OH) is the selective degradation of target proteins when used in PROTACs . When used in ADCs, it enables the targeted delivery of cytotoxins to specific cells .
Action Environment
The action of N-Boc-N-bis(PEG4-OH) can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as the Boc group can be removed under acidic conditions . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO12/c1-25(2,3)38-24(29)26(4-8-30-12-16-34-20-22-36-18-14-32-10-6-27)5-9-31-13-17-35-21-23-37-19-15-33-11-7-28/h27-28H,4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQQCLGZAXNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103824 | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-bis(PEG4-OH) | |
CAS RN |
2093154-02-8 | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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